N-(cyclopentylideneamino)-3-nitroaniline
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Overview
Description
N-(cyclopentylideneamino)-3-nitroaniline is an organic compound characterized by the presence of a cyclopentylideneamino group attached to a 3-nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopentylideneamino)-3-nitroaniline typically involves the condensation of cyclopentanone with 3-nitroaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: N-(cyclopentylideneamino)-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine bond can be reduced to an amine using sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 3-aminoaniline derivatives.
Reduction: Cyclopentylamino-3-nitroaniline.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(cyclopentylideneamino)-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(cyclopentylideneamino)-3-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imine bond can also participate in nucleophilic addition reactions, further contributing to its activity.
Comparison with Similar Compounds
N-(cyclopentylideneamino)-3-nitroaniline can be compared with other similar compounds such as:
N-(cyclohexylideneamino)-3-nitroaniline: Similar structure but with a cyclohexylidene group instead of a cyclopentylidene group.
N-(cyclopentylideneamino)-4-nitroaniline: Similar structure but with the nitro group in the 4-position instead of the 3-position.
N-(cyclopentylideneamino)-3-chloroaniline: Similar structure but with a chloro group instead of a nitro group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(cyclopentylideneamino)-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-14(16)11-7-3-6-10(8-11)13-12-9-4-1-2-5-9/h3,6-8,13H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREPZCLZMZNQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=CC(=CC=C2)[N+](=O)[O-])C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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